Swep

Description

Structure

3D Structure

Properties

IUPAC Name |

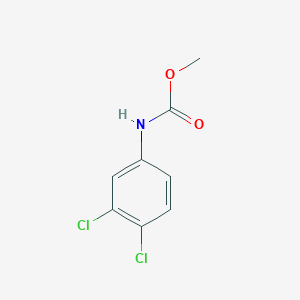

methyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZQBERUBLYCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042437 | |

| Record name | Swep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Swep | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 110-113 °C /Technical/ | |

| Record name | SWEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; INSOL IN KEROSENE; IN ACETONE 46% & DIISOBUTYL KETONE 19%; IN DIMETHYLFORMAMIDE 64% & ISOPHORONE 33%; IN XYLENE LESS THAN 2.5%, Insoluble in water and kerosene; soluble in acetone and dimethylformamide, In water, 50 mg/L at 25 °C /Estimated/ | |

| Record name | SWEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00139 [mmHg], 1.4X10-3 mm Hg at 25 °C /Estimated/ | |

| Record name | Swep | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SWEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

1918-18-9 | |

| Record name | Methyl N-(3,4-dichlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swep [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swep | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWEP.;methyl 3,4-dichlorophenylcarbanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0988TW71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SWEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °C | |

| Record name | SWEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Swep Herbicide: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swep [methyl N-(3,4-dichlorophenyl)carbamate] is a selective carbamate herbicide primarily used for the control of various annual weeds in rice, cotton, and other crops. Its herbicidal activity stems from a dual mechanism of action, primarily targeting critical processes in plant cell division and secondary metabolism. This technical guide provides an in-depth analysis of this compound's molecular interactions, focusing on its roles as a mitotic disrupter and an inhibitor of 4-coumarate:CoA ligase. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive understanding for research and development applications.

Introduction

Carbamate herbicides are a well-established class of agrochemicals known for their diverse modes of action. This compound, a member of this class, exhibits a multifaceted approach to weed control. While broadly understood to interfere with metabolic processes and inhibit cell division, a deeper dive into its molecular targets reveals a more nuanced mechanism.[1] This guide elucidates the two primary pathways through which this compound exerts its phytotoxic effects: the disruption of microtubule organization during mitosis and the inhibition of a key enzyme in the phenylpropanoid pathway, 4-coumarate:CoA ligase.

Primary Mechanism of Action: Disruption of Mitosis

As a carbamate herbicide, a primary mechanism of action for this compound is the disruption of mitosis, the process of cell division.[1] Unlike dinitroaniline herbicides that inhibit the polymerization of tubulin subunits, carbamates like this compound interfere with the organization of the mitotic spindle.

Molecular Target: Spindle Microtubule Organization

This compound and other carbamate herbicides alter the organization of spindle microtubules, leading to the formation of multiple spindles within a single dividing cell. This disruption prevents the proper segregation of chromosomes during anaphase. Instead of moving to two distinct poles, chromosomes are pulled towards multiple poles, resulting in the formation of multinucleated cells and abnormal, branched cell walls. This chaotic cell division ultimately leads to arrested growth and cell death.

Experimental Protocol: Observation of Mitotic Disruption

A common method to observe the effects of herbicides on mitosis involves treating plant root tips, which are regions of active cell division, and then microscopically examining the cells for abnormalities.

Protocol:

-

Plant Material: Onion (Allium cepa) bulbs are commonly used due to their large chromosomes and readily available root tips.

-

Herbicide Treatment: Germinate onion bulbs in a series of concentrations of this compound solution. A control group should be germinated in distilled water.

-

Root Tip Fixation: After a set exposure time (e.g., 24, 48, and 72 hours), excise the root tips and fix them in a suitable fixative, such as Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1).

-

Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl to soften the tissue, followed by staining with a chromosome-specific stain like acetocarmine or Feulgen stain.

-

Microscopic Examination: Prepare squash mounts of the stained root tips on microscope slides and examine under a light microscope.

-

Data Analysis: Observe and record the frequency of different mitotic stages (prophase, metaphase, anaphase, telophase) and the presence of chromosomal aberrations, such as multipolar anaphases, chromosome bridges, and micronuclei.

Diagram of this compound's effect on mitotic pathway.

Secondary Mechanism of Action: Inhibition of 4-Coumarate:CoA Ligase

In addition to its effects on mitosis, this compound has been shown to inhibit the activity of 4-coumarate:CoA ligase (4CL), a critical enzyme in the phenylpropanoid pathway.[2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and phytoalexins, which are essential for plant growth, development, and defense.

Molecular Target: 4-Coumarate:CoA Ligase (4CL)

4CL catalyzes the final step in the general phenylpropanoid pathway, the conversion of 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA. This molecule serves as a key precursor for the synthesis of various downstream products. By inhibiting 4CL, this compound effectively blocks the production of these essential compounds, leading to impaired cell wall integrity, reduced defense capabilities, and ultimately, plant death.

Quantitative Data: Inhibition of 4-Coumarate:CoA Ligase

In vitro studies have quantified the inhibitory effect of this compound on 4CL activity. The half-maximal inhibitory concentration (IC50) of this compound for tobacco 4CL was determined to be 6 µM.[2] For comparison, the related herbicide propanil exhibited an IC50 of 39.6 µM for the same enzyme.[2] The inhibition by this compound was found to be uncompetitive with respect to the substrate, 4-coumaric acid.[2]

| Herbicide | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Source |

| This compound | 4-Coumarate:CoA Ligase (Tobacco) | 4-Coumaric Acid | 6 | Uncompetitive | [2] |

| Propanil | 4-Coumarate:CoA Ligase (Tobacco) | 4-Coumaric Acid | 39.6 | Uncompetitive | [2] |

Experimental Protocol: In Vitro 4-Coumarate:CoA Ligase Inhibition Assay

The following is a general protocol for determining the inhibitory effect of a compound on 4CL activity, based on the methodology used in the cited research.[3]

Protocol:

-

Enzyme Preparation: Clone and express the full-length gene of 4CL (e.g., from tobacco, Nicotiana tabacum) in Escherichia coli. Purify the recombinant 4CL protein using chromatography techniques.

-

Assay Reaction: The assay is typically performed in a 96-well microplate. The reaction mixture contains the purified 4CL enzyme, the substrate (4-coumaric acid), ATP, and coenzyme A in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or other potential inhibitors) to the reaction wells. A control with no inhibitor is also included.

-

Spectrophotometric Measurement: The activity of 4CL is determined by measuring the formation of the product, 4-coumaroyl-CoA, which has a specific absorbance maximum. The rate of the reaction is monitored using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phenylpropanoid pathway and the site of this compound inhibition.

Conclusion

The herbicidal efficacy of this compound is attributed to its ability to disrupt two fundamental processes in plants: mitotic cell division and the biosynthesis of essential secondary metabolites. By inducing multipolar spindle formation during mitosis, this compound causes fatal errors in chromosome segregation. Concurrently, its inhibition of 4-coumarate:CoA ligase halts the production of lignin, flavonoids, and other critical phenylpropanoid compounds. This dual mechanism of action provides a robust and effective means of weed control. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular interactions of this compound and for the development of novel herbicidal compounds with similar or enhanced modes of action.

References

- 1. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propanil and this compound inhibit 4-coumarate:CoA ligase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Swep Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, chemically known as methyl N-(3,4-dichlorophenyl) carbamate, is a carbamate herbicide that was formerly used for the control of seedling annual weeds and grasses in various crops.[1] Although now considered obsolete in many regions, its toxicological profile remains of interest for environmental risk assessment and for understanding the broader class of carbamate pesticides. This technical guide provides a comprehensive overview of the available toxicological data on this compound, its primary metabolite 3,4-dichloroaniline (3,4-DCA), and its mechanism of action.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | methyl N-(3,4-dichlorophenyl)carbamate |

| CAS Number | 1918-18-9 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Physical State | Crystalline solid |

| Water Solubility | Information not available |

| Synonyms | MCC, Methyl 3,4-dichlorocarbanilate |

Mechanism of Action

The primary herbicidal action of this compound is the inhibition of plant growth through interference with metabolic processes and cell division at the growth point.[2][3][4] While the precise molecular targets are not extensively documented, it is known to be a cell division inhibitor.[5] Carbamate herbicides, as a class, are known to disrupt mitosis.[5] One study has also suggested that this compound may inhibit the enzyme 4-coumarate-CoA ligase.[1]

Furthermore, like other carbamate pesticides, this compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in clinical manifestations similar to those of organophosphate pesticide poisoning.[4][7] However, the binding of carbamates to AChE is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphates.[7]

Toxicological Data

Acute Toxicity

There is a notable discrepancy in the reported acute oral toxicity of this compound in rats. One source reports a median lethal dose (LD50) of 522 mg/kg, while another indicates a significantly higher LD50 of 4197 mg/kg for the technical grade product.[1][4] This variation may be attributable to differences in the formulation, vehicle, or strain of the test animals.

Table 1: Acute Toxicity of this compound

| Species | Route | Value | Reference |

| Rat | Oral (LD50) | 522 mg/kg | [4] |

| Rat | Oral (LD50) | 4197 mg/kg (technical) | [1] |

| Carp | Water (LC50, 48h) | >2.6 mg/L | [4] |

Subchronic Toxicity

A three-month dietary study was conducted on mice and rats.[1] At the highest dose of 2000 ppm (equivalent to average daily doses of 71 mg/kg for mice and 86 mg/kg for rats), the following effects were observed:

-

Decreased body weight

-

Decreased hemoglobin levels

-

Increased liver and spleen weight

-

Increased urinary urobilinogen (in mice)

At lower doses of 20, 100, and 500 ppm, no significant toxicological changes were reported.[1] Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) could be inferred to be 500 ppm. However, no officially established NOAEL or Acceptable Daily Intake (ADI) by regulatory agencies has been found in the available literature.

Metabolism and Toxicokinetics

This compound can be absorbed through inhalation, ingestion, and dermal contact.[4][7] Following oral administration in mice, this compound was rapidly distributed throughout the body and almost completely excreted within 48 hours, primarily in the urine.[1] In feces, this compound was excreted largely unchanged.[1] In urine, it was metabolized into water-soluble substances conjugated with glucuronic acid and sulfuric acid.[1]

The primary metabolic pathway of this compound in soil and likely in biological systems is the hydrolysis to 3,4-dichloroaniline (3,4-DCA) .[4][8]

Toxicity of the Metabolite: 3,4-Dichloroaniline (3,4-DCA)

3,4-DCA is a significant contributor to the overall toxicity of this compound. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]

Table 2: Acute Toxicity of 3,4-Dichloroaniline (3,4-DCA)

| Species | Route | Value |

| Rat | Oral (LD50) | 530 - 880 mg/kg bw |

| Rat | Inhalation (LC50, 4h) | 3300 mg/m³ |

| Rat | Dermal (LD50) | >1000 mg/kg bw |

| Rabbit | Dermal (LD50) | 300 mg/kg bw |

The primary toxic effect of 3,4-DCA is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and dyspnea. It can also cause skin and eye irritation.[10] Chronic exposure in animal studies has been shown to primarily affect the spleen, liver, and kidneys. There is no evidence to suggest that 3,4-DCA affects fertility.

Experimental Protocols

Figure 1. Generalized workflow for an acute oral toxicity study.

Signaling Pathways and Metabolic Fate

Due to the limited molecular-level research on this compound, a detailed signaling pathway of its toxic action is not available. However, based on its known mechanisms, the following diagrams illustrate its effect on cell division and its metabolic breakdown.

Figure 2. Simplified diagram of this compound's inhibitory action on plant cell division.

Figure 3. Metabolic pathway of this compound.

Conclusion

This compound is a carbamate herbicide with a toxicological profile characterized by acute toxicity in mammals and aquatic organisms. The significant discrepancy in reported oral LD50 values in rats highlights the need for caution when evaluating historical data. Subchronic studies indicate that at high doses, this compound can affect body weight, hematological parameters, and organ weights. A key feature of its toxicology is its metabolism to 3,4-dichloroaniline (3,4-DCA), a toxic compound in its own right that contributes to the overall hazard of this compound. The primary mechanism of herbicidal action is the inhibition of cell division in plants, and like other carbamates, it may also reversibly inhibit acetylcholinesterase. Due to its status as an obsolete pesticide, comprehensive modern toxicological data, including established NOAEL and ADI values, are lacking. This guide summarizes the currently available information to aid researchers and professionals in understanding the toxicological risks associated with this compound.

References

- 1. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 4. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.ucanr.edu [my.ucanr.edu]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. Transformation of the herbicide methyl-N-(3,4-dichlorophenyl)-carbamate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dichloroaniline (¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-735-1 [isotope.com]

- 10. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Biodegradation Pathways of Swep

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of the carbamate herbicide Swep (methyl-N-(3,4-dichlorophenyl)carbamate). The document details the microbial consortia and key enzymes involved, presents quantitative degradation data, outlines experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

The biodegradation of this compound is primarily initiated by the hydrolysis of its carbamate linkage, yielding 3,4-dichloroaniline (3,4-DCA) as the principal metabolite. This initial and rate-limiting step is carried out by a specific amidase. Subsequently, a microbial consortium works synergistically to mineralize 3,4-DCA. The complete breakdown of this compound involves a series of enzymatic reactions, ultimately converting the xenobiotic compound into central metabolic intermediates. Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites and for assessing the environmental fate of this herbicide.

Core Biodegradation Pathway of this compound

The microbial degradation of this compound is a multi-step process orchestrated by a synergistic bacterial consortium. A key finding in the study of this compound biodegradation is the isolation of a two-strain consortium from a soil sample from a pesticide factory, which is capable of mineralizing this compound.[1] This consortium consists of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34.[1]

The degradation process can be divided into two main stages:

-

Initial Hydrolysis of this compound: Comamonas sp. SWP-3 is responsible for the initial transformation of this compound. It hydrolyzes the carbamate bond of the this compound molecule to produce 3,4-dichloroaniline (3,4-DCA).[1] This reaction is catalyzed by a novel amidase, designated as Ppa.[1]

-

Mineralization of 3,4-Dichloroaniline (3,4-DCA): The intermediate, 3,4-DCA, is then mineralized by Alicycliphilus sp. PH-34.[1] While the exact pathway in Alicycliphilus sp. PH-34 is not fully elucidated in the provided search results, the degradation of 3,4-DCA in other bacteria, such as Acinetobacter soli GFJ2, is known to proceed via conversion to a dichlorocatechol, which is then funneled into the ortho-cleavage pathway.

Visualizing the this compound Biodegradation Pathway

The following diagram illustrates the initial steps of this compound biodegradation by the bacterial consortium.

Caption: Initial enzymatic hydrolysis of this compound to 3,4-DCA.

Quantitative Data on this compound Biodegradation

The efficiency of this compound and 3,4-DCA degradation by the bacterial consortium has been quantified in laboratory studies.[1] The following tables summarize the key degradation parameters.

| Compound | Bacterial Strain(s) | Initial Concentration (mg/L) | Degradation Time | % Degradation | Reference |

| This compound | Comamonas sp. SWP-3 | 30 | 84 hours | >95% | [1] |

| 3,4-DCA | Alicycliphilus sp. PH-34 | 30 | 5 days | 100% | [1] |

| This compound | Comamonas sp. SWP-3 & Alicycliphilus sp. PH-34 | 30 | 264 hours | 100% | [1] |

| 3,4-DCA | Comamonas sp. SWP-3 & Alicycliphilus sp. PH-34 | 30 | 216 hours | 100% | [1] |

Table 1: Whole-Cell Degradation of this compound and 3,4-DCA

| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

| Amidase (Ppa) | Comamonas sp. SWP-3 | This compound | 8.6 | 30 | [1] |

Table 2: Characteristics of the this compound-Hydrolyzing Amidase (Ppa)

Note: Specific Michaelis-Menten constants (Km and Vmax) for the amidase Ppa with this compound as a substrate were not available in the provided search results.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound biodegradation.

Bacterial Strain Cultivation and Biodegradation Assay

Objective: To assess the degradation of this compound and 3,4-DCA by individual bacterial strains and the consortium.

Materials:

-

Comamonas sp. SWP-3

-

Alicycliphilus sp. PH-34

-

Mineral Salt Medium (MSM)

-

Luria-Bertani (LB) agar plates

-

This compound (analytical grade)

-

3,4-Dichloroaniline (analytical grade)

-

Rotary shaker

-

Spectrophotometer

Protocol:

-

Strain Isolation and Enrichment: The bacterial consortium was initially enriched from this compound-contaminated soil by incubation in MSM containing 30 mg/L this compound at 30°C for 7 days. The enriched culture was subsequently transferred to fresh MSM with this compound and incubated under the same conditions. Individual colonies were isolated by spreading the diluted enrichment culture on LB agar plates containing 30 mg/L of this compound.[1]

-

Individual Degradation Assays:

-

Prepare a suspension of Comamonas sp. SWP-3 or Alicycliphilus sp. PH-34 in MSM and adjust the optical density at 600 nm (OD600) to 1.0.

-

Inoculate 100 mL of MSM containing 30 mg/L of this compound (for SWP-3) or 30 mg/L of 3,4-DCA (for PH-34) to a final OD600 of 0.2.

-

Incubate the cultures at 30°C with shaking at 160 rpm.[1]

-

Collect samples at regular intervals for analysis.

-

-

Consortium Degradation Assay:

-

Prepare individual suspensions of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34 in MSM, each adjusted to an OD600 of 1.0.

-

Mix equal volumes of the two bacterial suspensions.

-

Inoculate 100 mL of MSM containing 30 mg/L of this compound or 3,4-DCA with the mixed culture to a final OD600 of 0.2.

-

Incubate under the same conditions as the individual assays (30°C, 160 rpm shaking).[1]

-

Collect samples periodically for analysis.

-

-

Analytical Method: The concentrations of this compound and 3,4-DCA in the collected samples are determined using High-Performance Liquid Chromatography (HPLC).

Amidase (Ppa) Activity Assay

Objective: To determine the enzymatic activity of the purified amidase Ppa.

Materials:

-

Purified Ppa enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

This compound (10 mg/L solution)

-

Dichloromethane

-

HPLC system

Protocol:

-

Prepare a standard enzymatic assay reaction mixture in a total volume of 3 mL containing 100 mM Tris-HCl buffer (pH 8.0) and 10 mg/L this compound.[1]

-

Initiate the reaction by adding the purified Ppa enzyme to a final concentration of 0.16 µg/mL.[1]

-

Incubate the reaction mixture at 30°C for 30 minutes.[1]

-

Stop the reaction by adding 3 mL of dichloromethane.[1]

-

Extract the remaining this compound and the product 3,4-DCA into the dichloromethane phase.

-

Analyze the concentration of this compound and 3,4-DCA in the organic phase by HPLC to determine the amount of substrate hydrolyzed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a this compound biodegradation experiment.

Caption: Workflow for a typical this compound biodegradation assay.

Putative Mineralization Pathway of 3,4-Dichloroaniline

While the precise mineralization pathway of 3,4-DCA by Alicycliphilus sp. PH-34 is not detailed in the provided search results, a plausible pathway can be constructed based on the degradation of similar compounds in other bacteria. In Acinetobacter soli GFJ2, 3,4-DCA is converted to 4,5-dichlorocatechol. This catechol is then expected to undergo ring cleavage via the ortho-cleavage pathway, a common route for the breakdown of catechols.

The ortho-cleavage pathway involves the following key enzymatic steps:

-

Dioxygenation: A catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups.

-

Cycloisomerization: A muconate cycloisomerase converts the resulting muconic acid into muconolactone.

-

Delactonization and further metabolism: A series of enzymatic reactions further process the muconolactone, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Visualizing the Putative 3,4-DCA Mineralization Pathway

The following diagram outlines the putative ortho-cleavage pathway for the mineralization of 4,5-dichlorocatechol.

Caption: Putative ortho-cleavage pathway for 3,4-DCA mineralization.

Conclusion

The biodegradation of this compound is a cooperative process involving at least two bacterial species. The initial hydrolysis by Comamonas sp. SWP-3 and its amidase Ppa is a critical first step, paving the way for the complete mineralization of the resulting 3,4-DCA by Alicycliphilus sp. PH-34. The elucidation of these pathways and the characterization of the involved enzymes provide a solid foundation for the development of effective bioremediation technologies for environments contaminated with this compound and other phenylcarbamate herbicides. Further research to determine the specific enzyme kinetics and the complete mineralization pathway in the identified consortium will enhance our ability to model and optimize these bioremediation processes.

References

An In-depth Technical Guide to the Hydrolysis and Photolysis of Swep

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical degradation of Swep (methyl N-(3,4-dichlorophenyl)carbamate), a carbamate herbicide. The focus is on its two primary abiotic degradation pathways: hydrolysis and photolysis. This document summarizes available quantitative data, details experimental protocols for studying these processes, and visualizes the degradation pathways.

Core Concepts: Hydrolysis and Photolysis of this compound

This compound, like other N-phenylcarbamate herbicides, is susceptible to degradation in the environment through chemical processes that break it down into simpler, and often less toxic, compounds. Understanding the kinetics and mechanisms of these degradation pathways is crucial for environmental risk assessment and the development of new, more sustainable agricultural chemicals.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. For carbamates like this compound, this process typically involves the cleavage of the ester or amide bond.

Photolysis is the decomposition of a compound by light. This process can occur through direct absorption of light energy by the compound itself (direct photolysis) or be mediated by other light-absorbing molecules in the environment (indirect photolysis). The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction.

Quantitative Degradation Data

While specific experimental data on the abiotic hydrolysis and direct photolysis of this compound is limited in publicly available literature, theoretical calculations and studies on related compounds provide valuable insights. The following tables summarize the available quantitative data.

Table 1: Hydrolysis Data for this compound

| Parameter | Condition | Value | Notes |

| Primary Hydrolysis Product | Microbial Degradation | 3,4-dichloroaniline (3,4-DCA) and Methanol | This is the primary product from the cleavage of the carbamate bond, confirmed in microbial degradation studies which are initiated by enzymatic hydrolysis.[1][2][3][4] |

| Degradation by Hydroxyl Radicals (Theoretical) | Water Environment (298 K) | k = 7.73 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | This is a calculated rate constant for an oxidative degradation pathway in water, not direct hydrolysis.[5][6] |

Table 2: Photolysis Data for this compound

| Parameter | Condition | Value | Notes |

| Photocatalytic Degradation | Aqueous solution with TiO₂, medium-pressure mercury lamp | Complete mineralization | This compound is degraded to inorganic products like chloride, nitrate, and ammonium under these conditions.[7] |

| Degradation by Hydroxyl Radicals (Theoretical) | Atmospheric Environment (298 K) | k = 3.37 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | This calculated rate constant is relevant to indirect photolysis in the atmosphere.[5][6] |

| Potential Photoproducts | Theoretical & Photocatalytic Studies | Hydroxylated this compound derivatives | The introduction of hydroxyl groups on the aromatic ring is a likely initial step in the photodegradation process.[5][6][7] |

Experimental Protocols

Detailed experimental protocols for assessing the hydrolysis and photolysis of this compound are provided below. These are based on established methods for pesticide analysis.

Abiotic Hydrolysis Study

This protocol outlines a typical procedure to determine the rate of this compound hydrolysis at different pH values.

Objective: To determine the hydrolysis rate constant (k) and half-life (t½) of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Sterile, buffered aqueous solutions (pH 4, 7, and 9)

-

Autoclavable vials with Teflon-lined caps

-

Incubator/water bath

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Preparation of Test Solutions: In separate vials, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration in the low mg/L range. Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid co-solvent effects.

-

Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath in the dark to prevent photolysis.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each vial. The frequency of sampling should be adjusted based on the expected degradation rate (more frequent for basic solutions).

-

Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV method. The primary degradation product, 3,4-dichloroaniline, can also be monitored.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The pseudo-first-order rate constant (k) is the negative of the slope of this line. The half-life is calculated as t½ = 0.693 / k.

Direct Photolysis Study

This protocol describes a method to determine the direct photolysis rate and quantum yield of this compound in water.

Objective: To determine the photodegradation rate constant, half-life, and quantum yield of this compound in purified water under a controlled light source.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Purified water (e.g., Milli-Q)

-

Quartz photolysis cells

-

A photolysis reactor with a specific light source (e.g., xenon arc lamp with filters to simulate sunlight, or low-pressure mercury lamp for specific wavelengths)

-

Chemical actinometer (for measuring light intensity)

-

HPLC-UV system

Procedure:

-

Preparation of Test Solution: Prepare a solution of this compound in purified water at a known concentration. A small amount of acetonitrile can be used as a co-solvent if necessary for solubility.

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer under the same conditions as the sample irradiation.

-

Irradiation: Fill the quartz cells with the this compound test solution and place them in the photoreactor. Irradiate the samples for a set period. A dark control (a cell wrapped in aluminum foil) should be run in parallel to account for any hydrolysis or other non-photolytic degradation.

-

Sampling: At various time points during the irradiation, take samples from the cells.

-

Analysis: Quantify the concentration of this compound in each sample using HPLC-UV.

-

Data Analysis:

-

Calculate the photodegradation rate constant and half-life from the decrease in this compound concentration over time in the irradiated samples, corrected for any loss in the dark control.

-

The quantum yield (Φ) can then be calculated using the degradation rate, the light intensity (from actinometry), and the molar absorption coefficient of this compound at the irradiation wavelength.

-

Degradation Pathways and Mechanisms

The following diagrams illustrate the proposed degradation pathways for this compound based on the identified products and general chemical principles of carbamate degradation.

Hydrolysis Pathway

Hydrolysis of this compound proceeds via cleavage of the carbamate linkage. This reaction is significantly faster under basic conditions compared to neutral or acidic conditions.

Caption: Proposed hydrolysis pathway of this compound.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group.[8][9][10][11] This is followed by the elimination of the methoxide group to yield 3,4-dichloroaniline and methyl carbamate, which can further hydrolyze to methanol and carbon dioxide.

Photolysis Pathway

The photolysis of this compound is expected to involve initial transformations on the aromatic ring or cleavage of the carbamate bond. The following diagram shows a plausible pathway involving initial hydroxylation, a common reaction for aromatic compounds under photolytic conditions.

Caption: Proposed photolysis pathway of this compound.

Upon absorption of light, this compound is promoted to an excited state. This can lead to reactions such as hydroxylation of the aromatic ring, as suggested by theoretical studies and photocatalysis experiments.[5][6][7] These initial products can then undergo further degradation, including ring cleavage, eventually leading to complete mineralization under strong oxidizing conditions. For N-arylcarbamates, a photo-Fries rearrangement is also a possible reaction pathway.[12]

References

- 1. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing s… [ouci.dntb.gov.ua]

- 5. Theoretical insights into the degradation of this compound by hydroxyl radicals in atmosphere and water environment: Mechanisms, kinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. cecas.clemson.edu [cecas.clemson.edu]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Microbial Degradation of Swep in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation of the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate) in the soil environment. It covers the known degradation pathways, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for studying this process. This document is intended to be a valuable resource for researchers in environmental science, microbiology, and toxicology, as well as professionals involved in the development and environmental risk assessment of agrochemicals.

Introduction

This compound, a carbamate herbicide, has been used to control annual weeds in various crops. Its persistence and potential environmental impact are of significant concern. The primary mechanism for the dissipation of this compound from soil is microbial degradation, a process driven by the metabolic activity of soil microorganisms. Understanding the pathways and factors influencing this degradation is crucial for predicting its environmental fate and developing bioremediation strategies.

Microbial Degradation Pathway of this compound

The microbial degradation of this compound is initiated by the hydrolysis of the carbamate bond, a reaction catalyzed by an amidase enzyme. This initial step transforms this compound into 3,4-dichloroaniline (3,4-DCA) and methanol. Subsequently, 3,4-DCA, a more persistent and toxic intermediate, is further mineralized by other microorganisms. In some instances, 3,4-DCA can be transformed into 3,3',4,4'-tetrachloroazobenzene.[1] A key microbial interaction for the complete mineralization of this compound involves a consortium of bacteria, where one species performs the initial hydrolysis and another degrades the resulting intermediate.[2]

Quantitative Data on this compound Degradation

The degradation of this compound can be influenced by various factors, including the microbial population present, soil type, pH, temperature, and moisture content. The following tables summarize the available quantitative data on this compound degradation.

Table 1: Microbial Degradation of this compound and 3,4-DCA by a Bacterial Consortium in Liquid Culture

| Compound | Microbial Strain(s) | Initial Concentration (mg/L) | Time for Complete Degradation | Key Observations | Reference |

| This compound | Comamonas sp. SWP-3 | 30 | 84 hours | Accumulation of 3,4-DCA | [2] |

| 3,4-DCA | Alicycliphilus sp. PH-34 | 30 | 5 days | Complete mineralization | [2] |

| This compound | Comamonas sp. SWP-3 & Alicycliphilus sp. PH-34 | 30 | 264 hours | Transient accumulation of 3,4-DCA, followed by its complete degradation. | [2] |

Table 2: Optimal Conditions for this compound-Hydrolyzing Amidase (Ppa)

| Parameter | Optimal Value | Reference |

| pH | 8.6 | [3] |

| Temperature | 30°C | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial degradation of this compound in soil.

Soil Microcosm Study for this compound Degradation

This protocol outlines a laboratory experiment to assess the degradation of this compound in a controlled soil environment.

Objective: To determine the rate of this compound degradation in soil and identify the formation of its primary metabolite, 3,4-dichloroaniline.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical grade)

-

Acetone (HPLC grade)

-

Sterile deionized water

-

Glass jars with screw caps

-

Incubator

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

Procedure:

-

Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

-

Spiking: Prepare a stock solution of this compound in acetone. Add the required amount of the stock solution to a known weight of soil to achieve the desired final concentration (e.g., 10 mg/kg). Allow the acetone to evaporate completely in a fume hood.

-

Microcosm Setup: Transfer the spiked soil into replicate glass jars. Adjust the moisture content to 60% of the water-holding capacity with sterile deionized water. Seal the jars and incubate them in the dark at a controlled temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate jars.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) by shaking or sonication. Centrifuge and filter the extracts.

-

Analysis: Analyze the extracts using HPLC to quantify the concentrations of this compound and 3,4-DCA.

Enrichment and Isolation of this compound-Degrading Microorganisms

This protocol describes the method to isolate bacteria from soil that are capable of degrading this compound.

Objective: To isolate pure cultures of bacteria capable of utilizing this compound as a source of carbon and energy.

Materials:

-

Soil sample from a this compound-contaminated site

-

Mineral Salt Medium (MSM)

-

This compound

-

Agar

-

Petri dishes

-

Shaking incubator

-

Autoclave

Procedure:

-

Enrichment: Inoculate 1 g of soil into a flask containing 100 mL of sterile MSM supplemented with this compound (e.g., 50 mg/L) as the sole carbon source. Incubate the flask on a rotary shaker at 30°C.

-

Subculturing: After one week, transfer an aliquot of the enrichment culture to a fresh flask of the same medium. Repeat this process several times to enrich for this compound-degrading microorganisms.

-

Isolation: Serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound. Incubate the plates at 30°C until colonies appear.

-

Purification: Select morphologically distinct colonies and streak them onto fresh MSM-Swep agar plates to obtain pure cultures.

-

Identification: Identify the purified isolates based on their morphological, biochemical, and 16S rRNA gene sequence analysis.

-

Degradation Confirmation: Confirm the this compound-degrading ability of the isolates by inoculating them into liquid MSM containing this compound and monitoring the disappearance of the herbicide over time using HPLC.

Enzymatic Assay for this compound-Hydrolyzing Amidase

This protocol provides a method to measure the activity of the amidase enzyme responsible for this compound hydrolysis.

Objective: To quantify the rate of this compound hydrolysis by a crude enzyme extract or purified amidase.

Materials:

-

Bacterial cell culture expressing the amidase

-

Lysis buffer (e.g., Tris-HCl buffer, pH 8.0)

-

This compound solution

-

Spectrophotometer or HPLC

Procedure:

-

Enzyme Preparation: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Enzyme Assay: Set up a reaction mixture containing the enzyme extract and a known concentration of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.6). Incubate the reaction at the optimal temperature (e.g., 30°C).

-

Quantification of Product: At different time points, stop the reaction (e.g., by adding a solvent like methanol). Measure the formation of the product, 3,4-dichloroaniline, using HPLC.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of product formation over time. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3,4-DCA per minute under the specified conditions.

Analytical HPLC Method for this compound and 3,4-DCA

This protocol details a High-Performance Liquid Chromatography method for the simultaneous quantification of this compound and its primary metabolite, 3,4-DCA.

Objective: To separate and quantify this compound and 3,4-DCA in soil extracts or culture media.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and 3,4-DCA in methanol. Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

-

Sample Preparation: Filter the soil extracts or culture supernatants through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify and quantify the peaks of this compound and 3,4-DCA in the samples by comparing their retention times and peak areas to those of the standards.

Conclusion

The microbial degradation of this compound in soil is a critical process that dictates its environmental persistence. This guide has provided an overview of the degradation pathway, the microorganisms and enzymes involved, and a summary of the available quantitative data. The detailed experimental protocols offer a practical framework for researchers to investigate the microbial degradation of this compound and other carbamate herbicides. Further research is needed to better understand the degradation kinetics of this compound in diverse soil types and under various environmental conditions to refine environmental risk assessments and develop effective bioremediation strategies.

References

- 1. Transformation of the herbicide methyl-N-(3,4-dichlorophenyl)-carbamate (this compound) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mineralization of the herbicide this compound by a two-strain consortium and characterization of a new amidase for hydrolyzing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mode of Action of Swep on Plant Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swep [methyl N-(3,4-dichlorophenyl) carbamate] is a selective herbicide belonging to the N-phenylcarbamate class. Its primary mode of action in susceptible plants is the disruption of cell division, a process critical for growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound interferes with plant mitosis. It details the current understanding of its interaction with the microtubule cytoskeleton, summarizes the available (though limited) quantitative data, outlines relevant experimental protocols for studying its effects, and presents visual representations of the key pathways and processes involved.

Introduction

Cell division in plants is a highly orchestrated process involving the precise segregation of genetic material and the formation of a new cell wall. The microtubule cytoskeleton plays a central role in this process, forming the preprophase band, the mitotic spindle, and the phragmplast. Herbicides that target microtubule organization or dynamics are potent inhibitors of plant growth. This compound has been identified as such a mitotic disrupter, but its mechanism is distinct from many other microtubule-targeting herbicides.[1][2][3] This guide will delve into the specific effects of this compound on the intricate machinery of plant cell division.

Core Mechanism of Action: Disruption of Microtubule Organizing Centers

The primary molecular target of this compound and other N-phenylcarbamate herbicides within the plant cell is not the tubulin protein itself, but rather the microtubule-organizing centers (MTOCs) .[1][2][3] This leads to a characteristic disruption of the mitotic spindle apparatus.

Unlike dinitroaniline herbicides (e.g., trifluralin, oryzalin) which inhibit the polymerization of tubulin dimers into microtubules, this compound does not cause a general depolymerization of microtubules.[1][2] Instead, it interferes with the proper organization and function of the spindle poles.

The key cytological effects of this compound on plant mitosis include:

-

Multipolar Spindle Formation: Instead of a bipolar spindle that ensures the equal segregation of chromosomes to two daughter cells, this compound treatment leads to the formation of multiple spindle poles.[4][5][6] This results in chromosomes being pulled in multiple directions.

-

Abnormal Chromosome Segregation: Due to the presence of multiple poles, chromosomes fail to align properly at the metaphase plate and are segregated unevenly during anaphase.

-

Formation of Multinucleate Cells: The disorganized chromosome segregation often leads to the formation of multiple, often smaller, nuclei within a single cell following a disrupted mitosis.[4]

-

Aberrant Phragmoplast and Cell Plate Formation: The phragmplast, a microtubule structure that guides the formation of the new cell wall, is also disorganized, leading to incomplete or malformed cell plates.

This mechanism suggests that this compound's target is likely a protein component of the MTOCs that is crucial for maintaining the integrity and bipolarity of the mitotic spindle.

Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed mechanism of action of this compound on plant cell division.

Caption: Proposed signaling pathway for this compound's disruption of plant cell division.

Quantitative Data

Quantitative data on the specific effects of this compound on plant cell division is limited in the publicly available literature. Most studies have focused on the qualitative cytological effects. However, data from studies on other N-phenylcarbamate herbicides and general methodologies for quantifying mitotic disruption can be extrapolated.

| Parameter | Herbicide (Class) | Plant Species | Observed Effect | Reference |

| Mitotic Index | Glyphosate | Vicia faba | Decrease in mitotic index with increasing concentration. | |

| Chromosomal Aberrations | Glyphosate | Vicia faba | Increased percentage of aberrations (stickiness, bridges, etc.) with increasing concentration. | |

| Mitotic Disruption | Isopropyl-N-phenyl carbamate (IPC) | Nicotiana sylvestris | MTOC damage and abnormal spindle formation observed at 30 µM. | [2] |

| Cell Division Inhibition | Carbetamide | Allium cepa | Induction of multipolar mitoses. |

Note: The lack of specific IC50 values for this compound in relation to mitotic disruption highlights a gap in the current research.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of herbicides like this compound on plant cell division.

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol is adapted for the visualization of microtubule structures in plant root tip cells treated with a herbicide.

Objective: To visualize the effect of this compound on the organization of the mitotic spindle and other microtubule arrays.

Materials:

-

Seeds of a model plant (e.g., Allium cepa, Vicia faba, or Arabidopsis thaliana)

-

This compound stock solution

-

Microtubule stabilizing buffer (MTSB)

-

Paraformaldehyde (PFA)

-

Cellulase and Pectolyase enzymes

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed Germination and Herbicide Treatment:

-

Germinate seeds in the dark until roots are 1-2 cm long.

-

Treat seedlings with various concentrations of this compound (and a control with no herbicide) for a defined period (e.g., 24-48 hours).

-

-

Fixation:

-

Excise root tips (1-2 mm) and immediately fix in freshly prepared PFA in MTSB for 1 hour at room temperature.

-

-

Enzymatic Digestion:

-

Wash the root tips with MTSB.

-

Digest the cell walls with a mixture of cellulase and pectolyase in MTSB to allow antibody penetration. The duration of this step needs to be optimized for the specific plant species.

-

-

Permeabilization:

-

Wash the root tips with PBS.

-

Permeabilize the cells with Triton X-100 in PBS.

-

-

Antibody Incubation:

-

Incubate the root tips with the primary anti-tubulin antibody overnight at 4°C.

-

Wash thoroughly with PBS.

-

Incubate with the fluorescently labeled secondary antibody in the dark.

-

-

DNA Staining and Mounting:

-

Wash with PBS.

-

Stain the nuclei with DAPI.

-

Mount the root tips on a slide with an antifade medium.

-

-

Microscopy:

-

Observe the samples under a fluorescence microscope, capturing images of the microtubule arrays and chromosomes at different stages of mitosis.

-

Experimental Workflow Diagram

Caption: Workflow for immunofluorescence microscopy of plant microtubules.

In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound directly inhibits the polymerization of tubulin dimers into microtubules. Based on the current understanding, it is expected that this compound will have little to no direct effect in this assay.

Materials:

-

Purified plant tubulin

-

GTP solution

-

Polymerization buffer

-

This compound stock solution

-

A temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Preparation:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Prepare a series of dilutions of this compound in polymerization buffer.

-

-

Assay:

-

In a microplate, add the tubulin-GTP solution to wells containing the different concentrations of this compound and a control.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration of this compound.

-

Compare the polymerization curves of the this compound-treated samples to the control. A decrease in the rate or extent of polymerization would indicate a direct inhibitory effect.

-

Conclusion and Future Directions

This compound herbicide acts as a potent inhibitor of plant cell division by disrupting the organization of the mitotic spindle. Its primary target is believed to be the microtubule-organizing centers, leading to the formation of multipolar spindles and subsequent errors in chromosome segregation. This mechanism is distinct from herbicides that directly inhibit tubulin polymerization.

A significant gap in the current knowledge is the lack of specific quantitative data for this compound's effects on mitotic parameters and its direct binding affinity to any cellular components. Future research should focus on:

-

Identifying the specific molecular target(s) of this compound within the MTOC.

-

Conducting dose-response studies to determine the IC50 of this compound for mitotic index reduction and the induction of chromosomal aberrations.

-

Utilizing advanced microscopy techniques to further elucidate the dynamic effects of this compound on spindle formation in living plant cells.

A deeper understanding of the precise molecular interactions of this compound will be invaluable for the development of more effective and selective herbicides and for assessing its potential off-target effects.

References

- 1. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]

An In-depth Technical Guide to the Physicochemical Properties of Swep Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate). The information is curated to support research, scientific analysis, and professionals in drug development by presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key biological pathways and workflows.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (3,4-dichlorophenyl)carbamate | |

| CAS Number | 1918-18-9 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2] |

| Molecular Weight | 220.05 g/mol | [2] |

| Melting Point | 113 °C | [2] |

| Boiling Point | 110-113 °C (Technical) | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Acetone: 46%Diisobutyl ketone: 19%Dimethylformamide: 64%Isophorone: 33%Xylene: < 2.5% | [2] |

| Vapor Pressure | 0.00139 mmHg | [2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.32 | [2] |

| Henry's Law Constant | 1.2 x 10⁻⁸ atm·m³/mol (Estimated) | [2] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of herbicides like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of the standard methodologies.

Water Solubility (OECD Guideline 105)

The flask method is a common technique for determining the water solubility of substances.

-

Principle: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined.

-

Apparatus: A constant temperature bath, flasks with stoppers, and an analytical instrument suitable for quantifying the test substance (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure:

-

A supersaturated solution of this compound in water is prepared.

-

The solution is stirred at a constant temperature (e.g., 20 °C) for an extended period (typically 24-48 hours) to reach equilibrium.

-

The solution is then filtered to remove any undissolved particles.

-

The concentration of this compound in the clear aqueous phase is measured using a validated analytical method, such as HPLC with UV detection.

-

The experiment is repeated until at least three consecutive measurements show no significant difference in concentration.

-

Vapor Pressure (OECD Guideline 104)

Multiple methods can be used to determine vapor pressure, including the gas saturation method.

-

Principle: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

-

Apparatus: A constant temperature bath, a system for controlling and measuring gas flow, traps to collect the vaporized substance, and an analytical instrument for quantification.

-

Procedure:

-

A sample of this compound is placed in a thermostatically controlled chamber.

-

A carrier gas (e.g., nitrogen or air) is passed over the sample at a low, constant flow rate for a known period.

-

The vaporized this compound is collected in a sorbent tube or a cold trap.

-

The amount of trapped this compound is quantified using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable detector.

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a straightforward approach to determine the octanol-water partition coefficient (K_ow_).

-

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

-

Apparatus: Centrifuge, mechanical shaker, flasks, and a suitable analytical instrument (e.g., HPLC).

-

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is added to a flask containing a known volume of the other solvent (water or n-octanol, respectively).

-

The flask is shaken at a constant temperature until equilibrium is achieved.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (K_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (Log K_ow_).

-

Mandatory Visualizations

Mode of Action: Disruption of Mitosis

This compound, as a carbamate herbicide, inhibits plant growth by disrupting the process of mitosis, specifically by interfering with the organization of the spindle microtubules. This leads to abnormal cell division and ultimately, cell death.

References

Unveiling the Aquatic Ecotoxicological Profile of Swep: A Technical Guide

For Immediate Release

[City, State] – The carbamate herbicide Swep (methyl N-(3,4-dichlorophenyl) carbamate) poses a significant toxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on aquatic life, intended for researchers, scientists, and drug development professionals. The information presented herein is based on a thorough review of available literature and aims to be a critical resource for environmental risk assessment and future research.

Executive Summary

This compound is a herbicide known for its high toxicity to aquatic fauna, particularly fish. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxicity. This guide summarizes the available quantitative toxicity data, details relevant experimental protocols for assessing its impact, and explores the known signaling pathways affected by this compound in non-target aquatic organisms.

Quantitative Toxicity Data

The acute toxicity of this compound to various non-target aquatic organisms is summarized below. It is important to note that specific data for this compound is limited in publicly available literature, and much of the understanding is derived from studies on closely related carbamate herbicides.

| Organism Category | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Carp (Cyprinus carpio) | LC50 | > 50% mortality at 2.6 | 48 hours | [1] |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that produces a specific effect in 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Note: Data for invertebrates, amphibians, and algae are largely unavailable in the reviewed literature, highlighting a significant data gap in the ecotoxicological profile of this compound.

Experimental Protocols

Standardized testing methodologies are crucial for accurately assessing the ecotoxicity of substances like this compound. The following outlines key experimental protocols based on OECD guidelines, which are broadly applicable to carbamate herbicides.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of this compound that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

-

Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), or Fathead Minnow (Pimephales promelas).

-

Test Conditions: Fish are exposed to a range of this compound concentrations in a controlled environment. Key parameters such as water temperature, pH, and dissolved oxygen are maintained at optimal levels.

-

Procedure:

-

Prepare a series of test solutions with varying concentrations of this compound and a control group with no this compound.

-

Introduce a specified number of fish into each test chamber.

-

Observe and record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

-

The LC50 value is calculated using appropriate statistical methods.

-

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the concentration of this compound that causes immobilization in 50% of the test invertebrate population (EC50) over a 48-hour period. Daphnia magna is a commonly used indicator species.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Test Conditions: Daphnids are exposed to a range of this compound concentrations under controlled light and temperature conditions.

-

Procedure:

-

Prepare test solutions of this compound at various concentrations and a control.

-

Introduce a set number of daphnids into each test vessel.

-

After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim).

-

Calculate the EC50 value based on the immobilization data.

-

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This test evaluates the effect of this compound on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

-

Test Organism: A rapidly growing green algae species such as Pseudokirchneriella subcapitata.

-

Test Conditions: Algal cultures are exposed to different concentrations of this compound in a nutrient-rich medium under continuous illumination and controlled temperature.

-

Procedure:

-

Prepare test cultures with a range of this compound concentrations and a control.

-

Inoculate each flask with a known density of algal cells.

-

Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

-